AM-TS23

Description

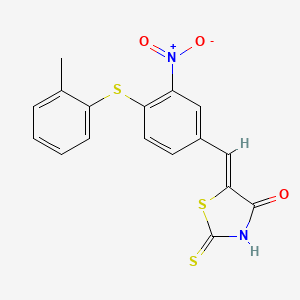

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[[4-(2-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDXDWJERWCHI-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Am Ts23 Elaboration

Total Synthesis Strategies and Key Reaction Pathways

Information on total synthesis strategies and key reaction pathways specifically for AM-TS23 is not available from the conducted search. General principles of total synthesis involve the construction of complex molecules from simpler precursors through a series of chemical reactions ox.ac.ukmit.eduorganic-chemistry.org. These strategies often require careful planning to assemble molecular fragments and establish the correct connectivity and stereochemistry youtube.com.

Retrosynthetic Analysis and Fragment Assembly

A retrosynthetic analysis for this compound could not be performed as its structure and known synthetic routes were not found. Retrosynthetic analysis is a crucial tool in planning organic synthesis, working backward from the target molecule to identify simpler starting materials and key disconnections youtube.comingentaconnect.com. Fragment assembly involves coupling these simpler building blocks to construct the final molecular scaffold.

Stereochemical Control and Diastereoselectivity

Specific methods for achieving stereochemical control and diastereoselectivity in the synthesis of this compound were not identified. Controlling stereochemistry is critical in the synthesis of many complex molecules, particularly those with biological activity, as different stereoisomers can have vastly different properties wikipedia.orgnih.gov. Techniques often involve the use of chiral reagents, catalysts, or auxiliaries, as well as controlling reaction conditions to favor the formation of desired stereoisomers ehu.eusrsc.orgnih.govyoutube.com.

Evaluation of Novel Catalytic Systems in this compound Synthesis

Research findings on the evaluation of novel catalytic systems specifically for the synthesis of this compound are not available from the search results. Catalysis plays a vital role in modern organic synthesis, enabling more efficient, selective, and environmentally friendly transformations ox.ac.ukmpg.denchu.edu.twrsc.orgresearchgate.net. The development and application of novel catalytic systems are active areas of research aimed at overcoming synthetic challenges.

Green Chemistry Principles in this compound Synthesis Optimization

Information on the application of green chemistry principles specifically to the optimization of this compound synthesis is not available. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances nih.govacs.orgskpharmteco.com. Principles include atom economy, the use of safer solvents and catalysts, and the reduction of waste nih.govacs.org.

Flow Chemistry and Continuous Processing for Scalable Production

The application of flow chemistry and continuous processing for the scalable production of this compound was not detailed in the search results. Flow chemistry, where reactions are conducted in a continuous stream rather than in batches, offers advantages in terms of control, safety, and scalability, particularly for hazardous or highly exothermic reactions semanticscholar.orgamt.uksyrris.comsailife.comcorning.comieabioenergy.comwipo.intmdpi.comresearchgate.netnih.gov. Continuous processing is a key aspect of scaling up chemical synthesis for industrial production.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanistic Investigations of Am Ts23 Activity

Mechanism of DNA Polymerase Inhibition

AM-TS23 exerts its cellular effects primarily through the inhibition of two members of the DNA polymerase X family: Pol β and Pol λ. These enzymes play crucial, albeit sometimes overlapping, roles in the BER pathway, which is essential for repairing single-base DNA lesions.

Specificity Towards DNA Polymerase Beta (Pol β)

This compound demonstrates inhibitory activity against DNA Polymerase β, a key enzyme in short-patch BER. Pol β is responsible for filling the single-nucleotide gap that arises after a damaged base has been excised and the DNA backbone has been incised. Research has indicated that this compound can effectively suppress the polymerase activity of Pol β.

Specificity Towards DNA Polymerase Lambda (Pol λ)

The compound also exhibits a strong inhibitory effect on DNA Polymerase λ. Pol λ, while sharing structural similarities with Pol β, is thought to be involved in both short-patch and long-patch BER, as well as in non-homologous end joining (NHEJ). Notably, this compound shows a higher potency for Pol λ compared to Pol β.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are crucial for understanding the nature of enzyme inhibition. For this compound, the inhibitory concentration (IC50) values provide a measure of its potency.

| Enzyme | IC50 Value (µM) |

| DNA Polymerase λ | 3.9 |

| DNA Polymerase β | 18.2 |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound for DNA Polymerase λ and DNA Polymerase β, indicating its higher potency for Pol λ.

While detailed kinetic parameters such as the inhibition constant (Ki) and the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound are not yet fully elucidated in publicly available literature, the existing IC50 data clearly establish its capacity to interfere with the catalytic activity of these essential DNA repair enzymes. Further pre-steady-state kinetic analyses would be beneficial to fully characterize the elementary steps of the inhibition mechanism.

This compound Interference with Base Excision Repair (BER) Pathways

By targeting Pol β and Pol λ, this compound directly interferes with the BER pathway, a critical mechanism for maintaining genomic integrity. The inhibition of these polymerases leads to the accumulation of unrepaired DNA lesions, which can trigger cell cycle arrest and apoptosis.

Molecular Events Disrupted within the BER Cascade

The BER pathway proceeds through a series of coordinated steps. The inhibition of Pol β and Pol λ by this compound disrupts the polymerase step, which is essential for filling the gap created after the removal of a damaged base and incision by an AP endonuclease. This disruption leads to an accumulation of BER intermediates, specifically apurinic/apyrimidinic (AP) sites and single-strand breaks (SSBs) with a 5'-deoxyribose phosphate (B84403) (5'-dRP) moiety.

Furthermore, Pol β possesses a 5'-dRP lyase activity that removes the 5'-dRP group, a necessary step before ligation can occur. Inhibition of Pol β by this compound likely also impairs this lyase function, further stalling the repair process. The accumulation of these toxic intermediates can lead to the collapse of replication forks and the formation of more complex DNA damage, such as double-strand breaks.

Impact on DNA Strand Break Repair Processes

The primary consequence of this compound's interference with the BER pathway is the inefficient repair of single-strand breaks. The inability to fill the single-nucleotide gap and process the 5'-dRP end prevents the final ligation step, leaving a break in the DNA backbone. Unrepaired SSBs are highly cytotoxic and can be converted into double-strand breaks during DNA replication, which are more challenging for the cell to repair and can lead to genomic instability. The sensitization of cancer cells to DNA damaging agents like hydrogen peroxide and temozolomide (B1682018) by this compound underscores its ability to compromise the cell's capacity to manage an increased load of DNA lesions, ultimately leading to enhanced cell death.

Cellular Response Modulation to Genotoxic Stressors

Sensitization of Colorectal Cancer Cells to DNA Damaging Agents (e.g., Temozolomide)

No data available for this compound.

Enhancement of Cellular Susceptibility to Oxidative Stress (e.g., Hydrogen Peroxide)

No data available for this compound.

Epigenetic Modifications Induced by this compound at the Cellular Level

No data available for this compound.

A table of mentioned compounds has been omitted as no compounds related to "this compound" could be discussed.

Advanced Structural Elucidation and Conformational Analysis of Am Ts23

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, X-ray Crystallography of AM-TS23 itself)

No 2D Nuclear Magnetic Resonance (NMR) or X-ray crystallography data is available for a compound identified as this compound. These techniques are fundamental for unambiguously determining the chemical structure and three-dimensional arrangement of atoms in a molecule. The absence of such data means the atomic connectivity and solid-state structure of this compound are not established in the public domain.

Conformational Dynamics and Preferred Solution Conformations

There are no studies available that describe the conformational dynamics or the preferred conformations of this compound in solution. Such studies would typically involve computational modeling or specific NMR techniques (like Nuclear Overhauser Effect Spectroscopy - NOESY) to understand how the molecule moves and what shapes it preferentially adopts in different solvents.

Chiroptical Properties and Stereoisomeric Differentiation (if applicable)

Information regarding the chiroptical properties of this compound, such as its interaction with plane-polarized light (optical rotation) or its differential absorption of circularly polarized light (circular dichroism), is not available. Therefore, it is unknown whether this compound is a chiral molecule, and no methods for the differentiation of its potential stereoisomers have been described.

Molecular Interactions and Binding Thermodynamics of Am Ts23 with Biological Targets

Protein-Ligand Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Quantitative assessment of the binding between AM-TS23 and DNA polymerases can be achieved through various biophysical methods. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two prominent techniques widely used for this purpose.

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event malvernpanalytical.comupm.esnicoyalife.com. By titrating the ligand (this compound) into a solution containing the protein (DNA polymerase), the heat change upon binding is measured, allowing for the simultaneous determination of binding affinity (KD or KA), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) malvernpanalytical.comupm.eswhiterose.ac.uk. This provides a complete thermodynamic profile of the interaction malvernpanalytical.com.

SPR is another label-free technique that monitors the binding of a molecule in solution to a ligand immobilized on a sensor surface nih.govbiorxiv.orgnih.gov. As this compound binds to an immobilized DNA polymerase, it causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (KD) can be calculated (KD = koff / kon) nih.gov. SPR is particularly useful for studying the real-time binding process and understanding the speed at which complexes form and dissociate nih.gov.

Quantitative Assessment of Binding Affinities and Kinetics with DNA Polymerases

Quantitative assessment of the binding affinity and kinetics of this compound with specific DNA polymerases, such as DNA polymerase lambda (Pol λ) and DNA polymerase beta (Pol β) which this compound is known to inhibit bio-fount.com, would typically involve performing ITC and SPR experiments. These experiments would yield dissociation constants (KD values) that indicate the strength of the binding interaction, with lower KD values corresponding to higher affinity binding. Kinetic data from SPR would provide insights into how quickly this compound binds to and dissociates from the polymerase, which can be important for understanding the duration of the inhibitory effect.

Specific data regarding the binding affinities and kinetics of this compound with DNA polymerases from the performed search is not available. However, studies on other polymerase inhibitors demonstrate the type of data that would be obtained. For instance, kinetic analysis of bacteriophage RB69 DNA polymerase variants has yielded parameters like kpol (polymerization rate) and KD,APP (apparent dissociation constant) for incoming nucleotides nih.gov. Similarly, studies on non-nucleoside inhibitors of Hepatitis C virus polymerase NS5B have determined binding affinities (Kd) and kinetic parameters like koff, revealing slow binding kinetics for some inhibitors nih.gov.

Thermodynamics of Binding (Enthalpy, Entropy Contributions)

Specific thermodynamic data (ΔH and ΔS) for the binding of this compound to DNA polymerases is not available from the performed search. However, general principles of thermodynamic analysis in protein-ligand binding are well-established upm.eswhiterose.ac.ukmdpi.com. For example, a compound binding with high hydrophobic component often exhibits a large favorable entropy and an unfavorable enthalpy due to desolvation penalties outweighing favorable polar interactions europeanpharmaceuticalreview.com.

Structural Biology of this compound-Target Complexes

To gain a detailed understanding of how this compound interacts with DNA polymerases, structural studies of the compound bound to the enzyme are essential. Techniques like co-crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the complex.

Co-crystallography and Cryo-EM of this compound Bound to Polymerase Enzymes

Co-crystallography involves co-crystallizing the DNA polymerase with this compound and then using X-ray diffraction to determine the atomic structure of the complex embopress.orgelifesciences.org. This technique can reveal the precise binding site of this compound on the polymerase, the conformation of the enzyme and ligand upon binding, and the specific amino acid residues involved in the interaction. X-ray crystallography has been extensively used to study the structures of various DNA polymerases, including human DNA polymerase beta (Pol β) and bacteriophage polymerases, often in complex with DNA and nucleotides or inhibitors embopress.orgnih.govnih.gov.

Cryo-EM is a powerful technique for determining the structures of biological macromolecules and their complexes, particularly for large or flexible proteins that are difficult to crystallize csic.esnih.govelifesciences.org. In cryo-EM, the sample is rapidly frozen in a thin layer of amorphous ice, and images are collected using an electron microscope. Computational methods are then used to reconstruct the 3D structure of the molecule or complex. Cryo-EM has been successfully applied to study the structures of polymerases, including RNA polymerase complexes and translesion DNA synthesis polymerases, providing insights into their mechanisms and interactions with ligands csic.esnih.govebi.ac.uk.

Specific co-crystallography or cryo-EM structures of this compound bound to DNA polymerases are not available from the performed search. However, obtaining such structures would be critical for visualizing the binding mode of this compound and understanding the structural basis of its inhibitory activity.

Mapping of Key Intermolecular Contacts and Binding Hotspots

Once a high-resolution structure of the this compound-polymerase complex is obtained, computational analysis can be used to map the key intermolecular contacts and identify binding hotspots. This involves analyzing the types of interactions formed between this compound and the amino acid residues in the binding site, such as hydrogen bonds, salt bridges, π-π stacking interactions, and hydrophobic contacts ashp.org. Identifying binding hotspots – regions within the binding site that contribute significantly to the binding energy – can guide the design of more potent inhibitors nih.govrecercat.cat.

Analysis of the structural data would reveal which functional groups of this compound are involved in interactions with specific residues of the DNA polymerase. This information is invaluable for understanding the molecular basis of binding specificity and affinity and for informing structure-activity relationship (SAR) studies.

Specific details on the key intermolecular contacts and binding hotspots of this compound with DNA polymerases are not available from the performed search due to the lack of specific structural data.

Site-Directed Mutagenesis and Functional Group Contribution Analysis in Binding

Site-directed mutagenesis is a technique used to introduce specific changes (mutations) in the amino acid sequence of a protein nih.govneb.comneb.com. By mutating residues within or near the predicted binding site of this compound on the DNA polymerase and then assessing the impact of these mutations on binding affinity and enzymatic activity, researchers can identify critical residues involved in the interaction neb.comnih.gov. For example, if a mutation at a specific residue significantly reduces this compound binding or abolishes its inhibitory effect, it suggests that this residue plays an important role in the interaction.

Computational and Theoretical Chemistry Applications for Am Ts23 Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. youtube.com Density Functional Theory (DFT), a prominent quantum mechanical method, is particularly valuable for studying the electronic structure of complex systems. columbia.eduyoutube.com This approach allows for the accurate calculation of various molecular properties by focusing on the electron density. chemrxiv.org

The electronic structure of AM-TS23 is a key determinant of its chemical behavior. DFT calculations are employed to determine its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the compound's reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | [Data not available] |

| Electron Affinity (A) | [Data not available] |

| Chemical Potential (μ) | [Data not available] |

| Chemical Hardness (η) | [Data not available] |

| Electrophilicity Index (ω) | [Data not available] |

Note: Specific values for this compound are not publicly available in the searched literature.

Theoretical calculations are also instrumental in predicting the spectroscopic properties of this compound. Techniques such as Time-Dependent DFT (TD-DFT) can simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. respectprogram.org Furthermore, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. These theoretical predictions, when compared with experimental data, serve to validate the computed molecular structure and electronic properties.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, revealing information about conformational changes, interactions, and solvent effects. chemrxiv.org

When this compound interacts with a biological target, such as a protein, its dynamic behavior is crucial for its function. nih.gov MD simulations can model the binding of this compound to a protein, elucidating the key interactions and conformational changes that occur. digitellinc.comnih.gov These simulations can reveal the preferred binding poses and the stability of the ligand-protein complex. nih.govyoutube.com By analyzing the conformational ensembles, researchers can understand the flexibility of both the ligand and the protein upon binding.

The solvent environment can significantly influence the behavior of a molecule. researchgate.netwikipedia.orgrsc.org MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects on the structure and dynamics of this compound. nih.govnih.gov The arrangement of solvent molecules around the solute, known as the solvation shell, is of particular interest. wikipedia.org The structure and dynamics of the hydration shell, when the solvent is water, can impact the solubility and reactivity of the compound. rsc.orgamolf.nlnih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivations through Cheminformatics

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.orgbionity.com Cheminformatics tools are employed to analyze datasets of compounds and their activities, identifying key structural features that are responsible for the observed effects. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Ligand-Based and Structure-Based Computational Approaches

In the study of a new compound such as this compound, computational approaches are broadly categorized into ligand-based and structure-based methods. nih.gov The choice between these depends on the availability of structural information for the biological target of interest.

Ligand-Based Approaches: When the three-dimensional structure of the target is unknown, researchers can rely on ligand-based methods. nih.govnih.gov These approaches analyze a set of molecules with known activities to identify the key chemical features responsible for their biological effects. nih.gov For this compound, if a series of similar compounds with known potencies were available, techniques like Quantitative Structure-Activity Relationship (QSAR) could be employed to build a predictive model. This model would correlate the physicochemical properties of these molecules with their biological activity, allowing for the prediction of this compound's potency and the design of more effective analogs. nih.gov

Structure-Based Approaches: If the 3D structure of the biological target (e.g., a protein or enzyme) is known, structure-based drug design (SBDD) offers a more direct way to understand and predict the interaction of a ligand like this compound. rroij.comfrontiersin.org Using techniques such as molecular docking, a computational simulation can predict the preferred orientation of this compound when bound to the target's active site. rroij.com This provides insights into the binding mode and affinity, which are crucial for lead optimization. frontiersin.org These methods have become an indispensable tool in modern medicinal chemistry, leveraging high-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy. rroij.com

The integration of both ligand- and structure-based methods can often enhance the reliability and efficiency of the drug design process by combining information from both the ligand and the protein. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore models can be developed based on a set of active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based). mdpi.com For a compound like this compound, a pharmacophore model could be generated to define the crucial hydrogen bond donors, acceptors, hydrophobic regions, and other features required for its interaction with its target. This model serves as a 3D query for searching large chemical databases. dovepress.com

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com A pharmacophore model of this compound, or the structure of its target, could be used to screen millions of compounds in silico. mdpi.comnih.gov This process helps to prioritize a smaller, more manageable number of candidates for experimental testing, thereby saving significant time and resources in the early stages of drug discovery. frontiersin.org The hits from virtual screening can then be further analyzed using more rigorous computational methods or subjected to biological assays.

| Computational Technique | Application in this compound Research | Required Information |

| Ligand-Based Design | Predict activity based on similar molecules. | A set of molecules with known biological activity. |

| Structure-Based Design | Predict binding mode and affinity to a target. | 3D structure of the biological target. |

| Pharmacophore Modeling | Identify key interaction features for biological activity. | Structures of active ligands or the target-ligand complex. |

| Virtual Screening | Identify novel compounds with similar activity profile. | A pharmacophore model or the 3D structure of the target. |

Free Energy Perturbation and Binding Energy Calculations

To obtain a more quantitative prediction of a compound's binding affinity, more computationally intensive methods like free energy perturbation and binding energy calculations are employed.

Binding Energy Calculations: The binding energy is a measure of the strength of the interaction between a ligand and its target. A common method to estimate this is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. For this compound, these calculations could provide a more accurate ranking of its binding affinity compared to simpler docking scores. vu.nl

Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the difference in binding free energy between two ligands. uiuc.edutechoctopus.com It involves creating a non-physical, or "alchemical," pathway to transform one molecule into another in a series of small steps. vu.nl By simulating each of these intermediate steps, the free energy difference can be calculated with high accuracy, often approaching that of experimental measurements. schrodinger.com If a series of analogs of this compound were being considered, FEP could be used to predict which modifications would lead to the most significant improvements in binding potency, thus guiding synthetic chemistry efforts more efficiently. techoctopus.com These calculations are computationally expensive but have become a powerful tool in lead optimization. techoctopus.comschrodinger.com

| Calculation Method | Primary Output | Computational Cost |

| MM/PBSA & MM/GBSA | Estimated binding free energy. | Moderate |

| Free Energy Perturbation (FEP) | Relative binding free energy between two ligands. | High |

Table of Compounds

As no specific compounds related to this compound were mentioned in the provided search results, a table of compounds cannot be generated.

Future Research Trajectories and Unexplored Scientific Avenues for Am Ts23

Development of Novel Analogues with Enhanced Specificity or Potency

The development of therapeutic monoclonal antibodies is an iterative process, and significant future research can be directed toward engineering novel analogues of AM-TS23 with improved therapeutic properties. mybiosource.comnih.gov The goal is to create next-generation molecules with enhanced specificity for α2-antiplasmin, increased potency, improved pharmacokinetic profiles, and reduced immunogenicity. mybiosource.comrapidnovor.com

Key engineering strategies could include:

Affinity Maturation: Techniques such as site-directed mutagenesis or random mutagenesis of the complementarity-determining regions (CDRs) can be employed to increase the binding affinity of this compound for its target. nih.gov

Fc Region Engineering: The Fc (fragment crystallizable) region of the antibody can be modified to fine-tune its interaction with the immune system and extend its circulating half-life. nih.govnih.govresearchgate.net Mutations can be introduced to either enhance or silence effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), depending on the desired therapeutic outcome. rapidnovor.com Modifications that increase binding to the neonatal Fc receptor (FcRn) can significantly prolong the antibody's presence in circulation. nih.gov

Development of Bispecific or Multispecific Antibodies: A more advanced approach involves creating antibody constructs that can simultaneously bind to two or more different targets. mybiosource.comaganitha.ai For instance, a bispecific analogue of this compound could be engineered to bind α2-antiplasmin with one arm and another component of the coagulation or fibrinolytic cascade with the other, potentially offering a more potent and targeted antithrombotic effect. nih.govnih.gov

Antibody Fragments and Variants: The use of smaller antibody fragments, such as Fab (fragment antigen-binding) or scFv (single-chain variable fragment), could offer advantages in terms of tissue penetration. rapidnovor.comnih.govnih.gov These smaller constructs, however, often have a shorter half-life, which would need to be addressed through further engineering. rapidnovor.com

Table 1: Potential Engineering Strategies for this compound Analogues

| Engineering Strategy | Description | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Affinity Maturation | Modification of the antibody's antigen-binding site (CDRs) to increase binding strength to α2-antiplasmin. | Increased potency, potentially allowing for lower therapeutic doses. | nih.gov |

| Fc Region Engineering | Introducing mutations into the Fc domain to alter its interaction with Fc receptors and the neonatal Fc receptor (FcRn). | Extended serum half-life, reduced dosing frequency, and modulation of immune effector functions. | mybiosource.comnih.govnih.gov |

| Bispecific/Multispecific Formats | Creating a single antibody molecule capable of binding α2-antiplasmin and a second distinct target simultaneously. | Potentially synergistic effects, enhanced targeting, and novel mechanisms of action. | aganitha.ainih.gov |

| Antibody-Drug Conjugates (ADCs) | Linking a small molecule payload to the this compound antibody. | Could be used to deliver a secondary therapeutic agent directly to the site of a thrombus. | mybiosource.comaganitha.ainih.gov |

| Fragment Development (e.g., Fab, scFv) | Using only the antigen-binding portions of the antibody. | Improved penetration into dense tissues or thrombi; may have lower immunogenicity. | rapidnovor.comnih.gov |

Investigation of Synergistic Effects with Other DNA Repair Modulators in Pre-Clinical Models

A highly speculative but potentially rewarding avenue of research is the investigation of synergistic effects between this compound and modulators of DNA damage response (DDR) pathways. This line of inquiry is predicated on the emerging links between thrombosis, inflammation, and cellular stress pathways, which can include DNA damage. nih.gov While the primary mechanism of this compound is in fibrinolysis, chronic thrombotic and inflammatory states can contribute to cellular damage. It has been noted that extracellular DNA can interact with the fibrinolytic system, potentially creating a link between these biological processes. nih.gov

Future pre-clinical studies could explore whether modulating fibrinolysis with this compound could sensitize cells to the effects of DNA repair inhibitors, particularly in the context of diseases where both thrombosis and DNA damage are prevalent, such as certain cancers. For example, splicing modulators have been shown to impair the DNA damage response and sensitize cancer cells to PARP inhibitors. nih.govresearchgate.net Research could investigate if the physiological changes induced by this compound could create a cellular environment where DNA repair modulators are more effective. This represents a significant conceptual leap from the known function of this compound and would require foundational research to establish a mechanistic link between α2-antiplasmin inhibition and DNA repair pathways.

Table 2: Classes of DNA Repair Modulators for Potential Synergistic Studies

| Class of DNA Repair Modulator | Mechanism of Action | Rationale for Hypothetical Synergy with this compound | Reference |

|---|---|---|---|

| PARP Inhibitors | Inhibit poly(ADP-ribose) polymerase, an enzyme critical for single-strand break repair. | In disease states with both thrombosis and DNA damage (e.g., cancer), altering the microenvironment via this compound could potentially enhance sensitivity to PARP inhibition. | nih.govnih.gov |

| ATM/ATR Inhibitors | Inhibit Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases, key regulators of the DNA damage response. | Could be explored in models where thrombotic stress contributes to replication stress and DNA damage. | nih.gov |

| Splicing Modulators | Alter the splicing of pre-mRNA, which can affect the expression of DNA repair genes like BRCA1 and BRCA2. | If a link between fibrinolysis and gene expression regulation is found, this could be a potential area of investigation. | nih.govresearchgate.net |

Exploration of this compound Utility as a Tool for Fundamental DNA Repair Mechanism Elucidation

Building on the speculative connection between fibrinolysis and cellular stress, this compound could potentially be developed as a chemical biology tool to explore these fundamental mechanisms. Therapeutic antibodies, due to their high specificity, can be powerful reagents for probing biological pathways. researchgate.netgenextgenomics.comnih.gov If future research uncovers a role for α2-antiplasmin or plasmin in signaling pathways that influence DNA repair, this compound would become an invaluable tool.

For example, researchers could use this compound to specifically inhibit α2-antiplasmin in cell culture or animal models and then use genomics, proteomics, or advanced imaging to observe downstream effects on DNA damage response pathways. nih.gov Recent advances in microscopy, such as RESI (Resolution Enhancement by Sequential Imaging), allow for the visualization of antibody-receptor interactions at the single-molecule level, providing deep mechanistic insights. bionity.comscienmag.com If α2-antiplasmin interacts with cellular receptors or pathways linked to DNA integrity, a labeled version of this compound could be used to track these interactions. This avenue remains entirely dependent on the future discovery of a functional link between the fibrinolytic system and intracellular DNA repair machinery.

Advanced Delivery Systems for Targeted Cellular Accumulation (Chemical Aspects)

Improving the delivery of monoclonal antibodies to their site of action is a key area of pharmaceutical research. thno.org Future work on this compound could focus on developing advanced delivery systems to enhance its accumulation in thrombi and minimize systemic exposure. This involves various chemical and nanotechnological approaches. nih.govresearchgate.net

Potential strategies include:

Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can protect the antibody from degradation, extend its half-life, and potentially improve its targeting. nih.govresearchgate.netdiversatechnologies.comtandfonline.com These nanoparticles can be further functionalized with ligands that target specific markers on activated platelets or endothelial cells at the site of a thrombus. tandfonline.com

Chemical Modification (e.g., PEGylation): Covalently attaching polyethylene glycol (PEG) chains to the antibody can increase its hydrodynamic size, reducing renal clearance and extending its circulation time. This must be carefully optimized to avoid interfering with the antibody's binding to α2-antiplasmin.

Hydrogels and other Controlled-Release Formulations: For specific applications, formulating this compound into an injectable hydrogel could provide sustained, localized release of the antibody, which might be beneficial for preventing re-occlusion after a thrombotic event.

Table 3: Comparison of Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Lipid Nanoparticles (LNPs) | Vesicles composed of lipids that can encapsulate the antibody. | High biocompatibility; can be functionalized for active targeting; protects antibody from degradation. | Manufacturing scalability; potential for immunogenicity of components. | diversatechnologies.com |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers like PLGA. | Allows for controlled and sustained release of the antibody; can be tailored for specific release kinetics. | Potential for polymer toxicity; complexity in formulation. | tandfonline.com |

| PEGylation | Covalent attachment of polyethylene glycol chains to the antibody surface. | Increases serum half-life by reducing renal clearance; shields from proteolytic enzymes. | Can potentially reduce binding affinity if not site-specifically attached; potential for anti-PEG antibodies. | diversatechnologies.com |

| Hydrogels | Three-dimensional polymer networks that can hold large amounts of water and the therapeutic antibody. | Provides localized and sustained drug delivery. | Limited to localized applications; potential for burst release. | thno.org |

Integration with High-Throughput Chemical Biology Screens for New Applications

High-throughput screening (HTS) offers a powerful approach to discover novel applications for existing therapeutic molecules. nih.govnih.govmit.edu Future research could integrate this compound into various HTS platforms to identify new therapeutic indications beyond thrombosis.

Screening strategies could include:

Phenotypic Screening: This approach involves testing this compound across a wide array of cell-based assays that measure different cellular phenotypes (e.g., cell proliferation, migration, apoptosis). nih.govnih.gov This unbiased method could uncover unexpected activities of α2-antiplasmin inhibition in different disease models, such as cancer or fibrosis, where plasmin activity is known to play a role.

Target-Based Screening: HTS can be used to screen for small molecules or other biologics that act synergistically with this compound. cureffi.org This could identify combination therapies that are more effective than either agent alone.

High-Throughput Sequencing: Combining screening with next-generation sequencing can rapidly identify and characterize large numbers of antibody variants or cellular responses, accelerating the discovery process. nih.govmdpi.com

Table 4: High-Throughput Screening Strategies for this compound

| Screening Strategy | Description | Objective for this compound | Reference |

|---|---|---|---|

| Phenotypic Screening | Testing the effect of this compound on a wide range of cellular models without a preconceived target. | Discover novel, unexpected therapeutic applications in areas like oncology, inflammation, or fibrosis. | nih.govnih.gov |

| Combination Screening | Screening a library of compounds in the presence of this compound to identify synergistic or antagonistic interactions. | Identify new combination therapies that could enhance efficacy or overcome resistance. | cureffi.org |

| Target Identification Screens | Using modified versions of this compound as bait to pull down interacting proteins from complex biological samples. | Uncover novel binding partners and signaling pathways affected by α2-antiplasmin inhibition. | nih.govcureffi.org |

| Antibody Library Screening | Using platforms like phage display combined with high-throughput sequencing to screen millions of this compound variants. | Rapidly identify analogues with enhanced properties such as higher affinity or stability. | nih.govnih.govmdpi.com |

Q & A

Basic Research Questions

Q. How to define research parameters for AM-TS23 studies to ensure methodological rigor?

- Methodological Answer : Begin by aligning objectives with existing literature gaps and specifying measurable variables (e.g., molecular interactions, stability under varying conditions). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example, define this compound’s baseline properties (e.g., solubility, reactivity) as a control variable and compare with modified formulations. Ensure parameters adhere to ethical and reproducibility standards outlined in institutional guidelines .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer :

Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND synthesis AND efficacy").

Filter results by publication date (e.g., last 10 years) and peer-reviewed status.

Critically evaluate sources for bias, sample size adequacy, and statistical methods.

Organize findings thematically (e.g., synthesis methods, contradictory results) using tools like Zotero or Mendeley. Reference management ensures traceability and reduces redundancy .

Q. How to design a preliminary experimental framework for this compound characterization?

- Methodological Answer : Adopt a modular approach:

- Phase 1 : Physicochemical profiling (e.g., NMR, mass spectrometry).

- Phase 2 : In vitro assays (e.g., cytotoxicity, binding affinity).

- Phase 3 : Pilot reproducibility tests (e.g., triplicate runs under controlled conditions).

Document protocols using templates from institutional repositories or platforms like protocols.io . Include contingency plans for equipment failures or anomalous results .

Advanced Research Questions

Q. How to resolve contradictions in this compound data across studies (e.g., conflicting efficacy results)?

- Methodological Answer :

Source Analysis : Compare experimental conditions (e.g., temperature, solvent purity) and measurement tools (e.g., HPLC vs. LC-MS).

Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data and identify outliers.

Sensitivity Testing : Replicate disputed experiments with standardized protocols.

For example, discrepancies in this compound’s binding affinity might arise from variations in buffer pH or protein concentration. Address these by publishing replication datasets with open-access platforms like Zenodo .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer :

- Use hierarchical Bayesian modeling to account for multi-level variability (e.g., inter-lab differences).

- Apply machine learning algorithms (e.g., Gaussian process regression) to predict dose-response curves with sparse data.

- Validate models via cross-validation (e.g., k-fold) and report uncertainty intervals. Reference open-source tools like R/Brms or Python/Scikit-learn for transparency .

Q. How to ensure data integrity and reproducibility in longitudinal this compound studies?

- Methodological Answer :

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework.

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.

- Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias.

Example: A 2024 study on this compound’s metabolic stability improved reproducibility by sharing raw NMR spectra and lab notebooks via institutional repositories .

Data Management and Reporting

Q. How to structure appendices for this compound research publications to meet journal requirements?

- Methodological Answer : Follow the template below, adapted from MRC guidelines:

| Appendix Section | Key Components |

|---|---|

| Experimental Design | Detailed protocols, equipment specs, control variables |

| Raw Data | Unprocessed datasets (e.g., chromatograms, spectra) |

| Statistical Code | R/Python scripts with annotations |

| Ethics Compliance | IRB approvals, informed consent forms |

Journals like Nature Protocols mandate machine-readable formats (e.g., .csv, .ipynb) for supplementary materials .

Ethical and Collaborative Considerations

Q. How to address potential biases in this compound research collaborations?

- Methodological Answer :

- Implement double-blind peer review for internal drafts.

- Use contributorship matrices (e.g., CRediT taxonomy) to clarify roles (e.g., data curation vs. funding acquisition).

- Disclose conflicts of interest (e.g., patent filings, industry partnerships) in all submissions. A 2023 study mitigated bias by involving third-party statisticians for independent analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.